molecular formula C10H15NO B15246107 (R)-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol

(R)-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol

Cat. No.: B15246107
M. Wt: 165.23 g/mol
InChI Key: YPCMYAYYUWEZLI-SECBINFHSA-N
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Description

®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features an indolizine ring system, which is known for its biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol typically involves the construction of the indolizine ring followed by the introduction of the ethanol side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indolizine ring through cyclization of appropriate precursors.

    Reduction Reactions: Introduction of the ethanol group via reduction of corresponding ketones or aldehydes.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanol group to aldehyde or carboxylic acid.

    Reduction: Further reduction of the indolizine ring or ethanol group.

    Substitution: Introduction of different functional groups on the indolizine ring or ethanol side chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.

    Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.

    Materials Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine ring structures.

    Chiral Alcohols: Compounds with similar chiral centers and alcohol functional groups.

Uniqueness

®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is unique due to its specific combination of the indolizine ring and chiral ethanol side chain, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]ethanol

InChI

InChI=1S/C10H15NO/c12-8-5-9-3-1-6-11-7-2-4-10(9)11/h2,4,7,9,12H,1,3,5-6,8H2/t9-/m1/s1

InChI Key

YPCMYAYYUWEZLI-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CN2C1)CCO

Canonical SMILES

C1CC(C2=CC=CN2C1)CCO

Origin of Product

United States

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